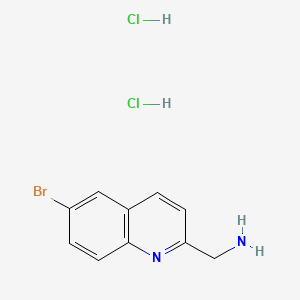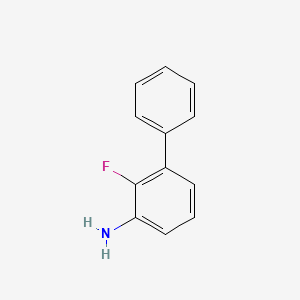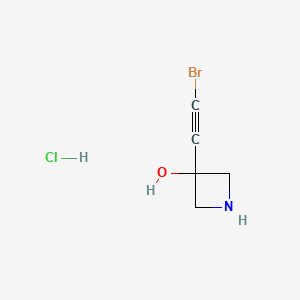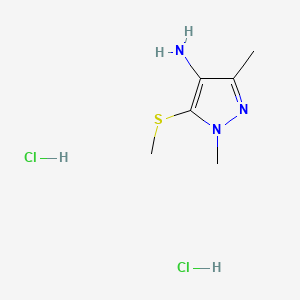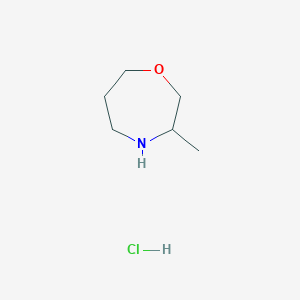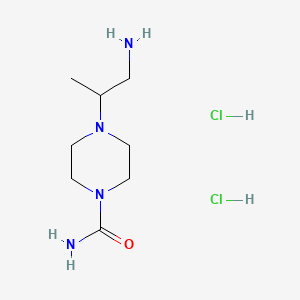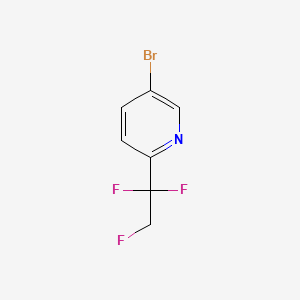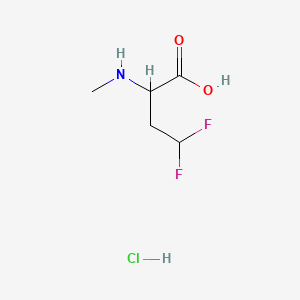
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H10F2NO2·HCl It is a derivative of butanoic acid, where the hydrogen atoms at the 4th position are replaced by fluorine atoms, and the 2nd position is substituted with a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride typically involves the following steps:
Amination: The methylamino group is introduced at the 2nd position through a nucleophilic substitution reaction using methylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4,4-Difluoro-2-(methylamino)butanoic acid or 4,4-Difluoro-2-(methylamino)butanone.
Reduction: Formation of 4,4-Difluoro-2-(methylamino)butanol.
Substitution: Formation of compounds with substituted functional groups at the 4th position.
科学研究应用
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4,4-Difluoro-2-(dimethylamino)butanoic acid hydrochloride
- 4,4,4-Trifluoro-2-(methylamino)butanoic acid hydrochloride
- 4-(Methylamino)butanoic acid hydrochloride
Uniqueness
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride is unique due to the presence of two fluorine atoms at the 4th position, which significantly alters its chemical and biological properties compared to similar compounds. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.
属性
分子式 |
C5H10ClF2NO2 |
|---|---|
分子量 |
189.59 g/mol |
IUPAC 名称 |
4,4-difluoro-2-(methylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2.ClH/c1-8-3(5(9)10)2-4(6)7;/h3-4,8H,2H2,1H3,(H,9,10);1H |
InChI 键 |
YMVXDEPHFWBBCO-UHFFFAOYSA-N |
规范 SMILES |
CNC(CC(F)F)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



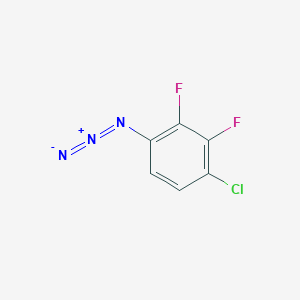
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)

![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
